5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid
Description
5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid is a sulfonic acid derivative featuring a benzenesulfonic acid core substituted with amino, diethylamino, and phenylamino groups. This compound is likely used as an intermediate in dye synthesis, pharmaceuticals, or coordination chemistry, as inferred from structurally related sulfonic acids in the evidence .
Properties
IUPAC Name |
5-amino-4-anilino-2-(diethylamino)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-19(4-2)15-11-14(18-12-8-6-5-7-9-12)13(17)10-16(15)23(20,21)22/h5-11,18H,3-4,17H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNNNYZLBVUMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC2=CC=CC=C2)N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439094-49-2 | |
| Record name | 5-AMINO-4-ANILINO-2-(DIETHYLAMINO)BENZENESULFONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino groups. Subsequent sulfonation introduces the sulfonic acid group. The diethylamino group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid with structurally related benzenesulfonic acid derivatives:
Key Findings from Comparative Analysis:
Electronic Effects: The target compound’s diethylamino group is strongly electron-donating, increasing electron density at the aromatic ring compared to nitro-substituted analogs (e.g., 2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid) . This makes the target more reactive in electrophilic substitution reactions. Acetamido derivatives (e.g., 5-Acetamido-2-aminobenzenesulfonic acid) exhibit reduced basicity due to the electron-withdrawing acetyl group .
Solubility and Amphiphilicity: The diethylamino group in the target compound enhances solubility in organic solvents, while the sulfonic acid group ensures water solubility. This dual solubility is absent in phenylamino-only analogs (e.g., CAS 91-30-5) .
Applications: Dyes: Diazotized derivatives of the target and its analogs (e.g., 5-Amino-2-(phenylamino)benzenesulfonic acid) form complexes with metals like iron, used in textile dyes and pigments . Pharmaceuticals: Sulfonamide analogs (e.g., 5-Acetamido-2-aminobenzenesulfonic acid) are precursors to antibacterial agents . Smart Materials: Hydroxy-substituted analogs (e.g., 4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid) enable thermally switchable proton conduction in advanced membranes .
Synthetic Routes :
- Chlorosulfonation of aniline derivatives followed by amination is a common method for synthesizing benzenesulfonic acids, as seen in Monatsch. Chem. procedures .
Biological Activity
5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid, often referred to as a sulfonic acid derivative, has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonic acid group, amino groups, and a diethylamino moiety that contribute to its chemical reactivity and biological interactions. The presence of these functional groups allows for diverse interactions with biological macromolecules, influencing its activity.
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Interaction : The compound can interact with various enzymes, potentially modulating their activity through hydrogen bonding and hydrophobic interactions.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
2. Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines.
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, including cholinesterases, which are crucial in neurotransmission.
These results indicate that the compound could have implications for treating neurological disorders like Alzheimer's disease.
Case Studies
A notable case study involved the use of this compound in a drug discovery program aimed at developing new treatments for tuberculosis. Researchers found that it displayed promising activity against Mycobacterium tuberculosis in preliminary assays, warranting further investigation into its pharmacological properties and potential as an anti-tuberculosis agent .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing 5-amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid?
- Methodological Answer : The compound can be synthesized via sulfonation and subsequent functionalization. A common approach involves reacting substituted anilines with chlorosulfonic acid under controlled conditions (150°C, 2 hours) to form sulfonyl chlorides, followed by ammonolysis or amine substitution to introduce diethylamino and phenylamino groups . Key steps include optimizing reagent stoichiometry and reaction temperature to avoid over-sulfonation.
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer : Structural validation requires a combination of:
- 1H/13C NMR to resolve aromatic protons and amine environments.
- FT-IR for sulfonic acid (-SO3H) and amine (-NH) functional groups (e.g., ~1030 cm⁻¹ for S=O stretching).
- Elemental Analysis to confirm C, H, N, and S content (e.g., molecular formula C16H22N4O3S) .
- Melting Point Determination (expected range: 160–165°C) to assess purity .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store at 4°C in airtight, light-resistant containers to prevent hydrolysis of sulfonic acid groups. Avoid exposure to moisture or strong oxidizing agents. Solubility in DMSO or methanol allows preparation of stock solutions for experimental use .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproduct analysis (e.g., disulfonated isomers or unreacted intermediates) requires:
- HPLC-PDA with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate and quantify impurities.
- Kinetic studies to identify optimal reaction times (e.g., 2–3 hours at 150°C) and reagent ratios (chlorosulfonic acid:aniline = 10:1 to 20:1 w/w) .
- pH control during ammonolysis to prevent premature precipitation .
Q. What mechanistic insights explain the electronic effects of substituents on sulfonic acid reactivity?
- Methodological Answer : The electron-withdrawing sulfonic acid group directs electrophilic substitution to the para position. Computational modeling (DFT) reveals that diethylamino and phenylamino groups alter electron density, affecting regioselectivity in subsequent reactions (e.g., azo coupling for dyes). UV-Vis spectroscopy can track charge-transfer transitions in derivatives .
Q. How does this compound function as an intermediate in synthesizing functional dyes or coordination complexes?
- Methodological Answer : The sulfonic acid group enhances water solubility, making it suitable for:
- Azo dye synthesis : Coupling with diazonium salts (e.g., 4-nitroaniline) to form chromophores. The phenylamino group stabilizes π-conjugation, shifting absorbance to visible wavelengths .
- Metal chelation : Sulfonate and amino groups coordinate transition metals (e.g., Cu²⁺), studied via potentiometric titrations and ESI-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
